N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide
Overview
Description
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to achieve high yields and efficient synthesis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide has been studied for its potential applications in various scientific fields. In chemistry, it serves as a precursor for the synthesis of other benzoxazole derivatives with potential biological activities. In biology and medicine, it has shown promise as an antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant agent . Additionally, it has been explored for its potential use in the treatment of neurodegenerative diseases and as a probe for studying molecular interactions in biological systems .
Mechanism of Action
The mechanism of action of N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide can be compared with other benzoxazole derivatives, such as N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide and 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-7-12-20-19(13-15)25-22(28-20)17-8-10-18(11-9-17)24-23(29)26-21(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H2,24,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZHYLPTBFKGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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